
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-(Bromomethyl)-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the pyridine family. It has the empirical formula C6H3BrF3N . This compound is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)pyridines involves the use of 2-aminopyridines as a starting material. The 2-aminopyridines are first synthesized into 2-bromopyridines (yield:68%) and 2-Iodopyridines (yield:56%). These are then used to synthesize 2-(trifluoromethyl)pyridines (yield:56%—72%) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyridine ring . The InChI key for this compound is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of 44-48 °C . It has a molecular weight of 225.99 .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
Research conducted by Vural and Kara (2017) involved the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They applied Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for this purpose. Additionally, they studied the non-linear optical properties and the effect of the molecule on pBR322 plasmid DNA, indicating potential applications in molecular biology and optics (H. Vural & M. Kara, 2017).
Synthesis and Ethylene Polymerization Behavior
Hurtado et al. (2009) investigated the reactions of 2,6-bis(bromomethyl)pyridine with other compounds to yield ligands that were further used with the CrCl3(THF)3 complex. This study explored the potential of these complexes in ethylene polymerization, revealing their utility in polymer science and materials engineering (J. Hurtado et al., 2009).
Metal Binding and Spin-State Transitions
Tovee et al. (2010) synthesized compounds from 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine and studied their metal-binding properties. They observed unusual thermal and spin-state transitions in the synthesized iron complexes, suggesting applications in magnetic materials and spintronics (C. A. Tovee et al., 2010).
Pharmaceutical and Biological Applications
Kalme et al. (2004) discussed the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, laying the groundwork for the development of new amino derivatives in the pyridin-2(1H)-one series, which could have implications in pharmaceutical research (Z. Kalme et al., 2004).
Catalysis and Polymerization
Research by Abbo and Titinchi (2013) utilized a derivative of 2,6-bis(bromomethyl)pyridine in synthesizing a vanadium (III) complex, which demonstrated high catalytic activity in ethylene polymerization. This finding is significant for industrial applications in catalysis and polymer production (H. Abbo & S. Titinchi, 2013).
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring. As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with the TFMP fragment have been discovered and marketed and have played important roles in crop protection research .
Mecanismo De Acción
Target of Action
It’s known that the compound is used in organic synthesis , and the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
It’s known that the compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
Result of Action
It’s known that the compound can be used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Propiedades
IUPAC Name |
2-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJTIRYBJPXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677436 | |
| Record name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
781637-62-5 | |
| Record name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



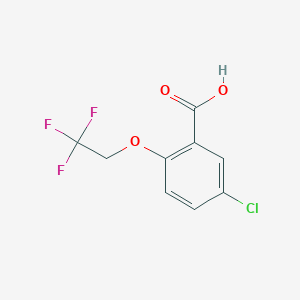
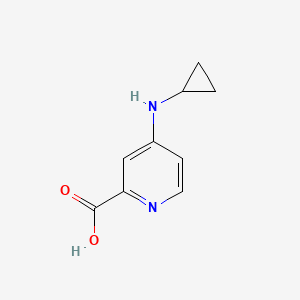
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)


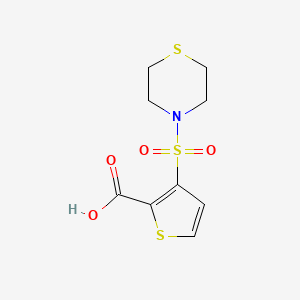
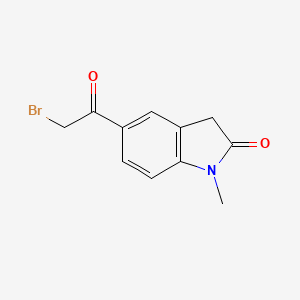
![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
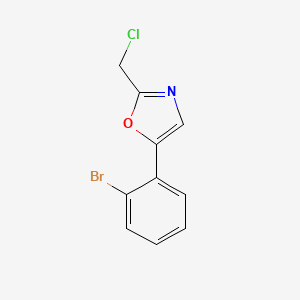
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
